2-Dadmt

Description

2-Dadmt (2-deoxyadenosine-5'-O-(α,β-methylene)-diphosphate) is a synthetic nucleotide analog derived from 2'-deoxyadenosine triphosphate (dATP). It features a methylene bridge between the α- and β-phosphates, which confers resistance to enzymatic hydrolysis, enhancing its stability in biochemical applications . This modification makes it a valuable tool in polymerase-catalyzed DNA synthesis, where it acts as a chain-terminating inhibitor or a substrate for specialized enzymes . Its unique structure allows for precise control in enzymatic reactions, particularly in studies requiring non-hydrolyzable nucleotide analogs.

Properties

CAS No. |

81919-29-1 |

|---|---|

Molecular Formula |

C22H23NO8 |

Molecular Weight |

429.4 g/mol |

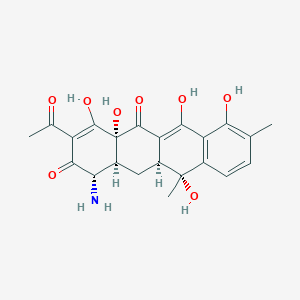

IUPAC Name |

(1S,4aR,11R,11aS,12aS)-3-acetyl-1-amino-4,4a,6,7,11-pentahydroxy-8,11-dimethyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione |

InChI |

InChI=1S/C22H23NO8/c1-7-4-5-9-13(16(7)25)17(26)14-10(21(9,3)30)6-11-15(23)18(27)12(8(2)24)19(28)22(11,31)20(14)29/h4-5,10-11,15,25-26,28,30-31H,6,23H2,1-3H3/t10-,11-,15-,21-,22+/m0/s1 |

InChI Key |

VNOIAPLEVDWURG-NYTGWIBTSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(C3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)C)N)(C)O)O |

Isomeric SMILES |

CC1=C(C2=C(C=C1)[C@]([C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C2O)O)O)C(=O)C)N)(C)O)O |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(C3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)C)N)(C)O)O |

Synonyms |

2-DADMT 2-decarboxamido-2-acetyl-4-dedimethyl-9-methyltetracycline |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Dadmt and Analogs

| Property | 2-Dadmt | 2-FA | ATPγS |

|---|---|---|---|

| Backbone Modification | Methylene-diphosphate | 2'-Fluoro substitution | γ-thio substitution |

| Hydrolysis Resistance | High | Moderate | High |

| Enzyme Compatibility | DNA polymerases | RNA polymerases | Kinases |

| Key Application | DNA synthesis | Antiviral therapies | Signal transduction |

Data derived from enzymatic assays and stability studies

Functional and Pharmacokinetic Comparison

ADMET Profiles

Using ADMETlab, 2-Dadmt demonstrates superior metabolic stability (t½ > 24 hrs) compared to 2-FA (t½ = 8–12 hrs) and ATPγS (t½ = 18 hrs) due to its non-hydrolyzable phosphate group . However, its low solubility (LogP = -1.2) limits bioavailability, whereas ATPγS (LogP = -0.8) and 2-FA (LogP = -0.5) exhibit marginally better absorption .

Efficacy in Enzymatic Reactions

2-Dadmt’s methylene bridge enables efficient incorporation into DNA strands by Taq polymerase (Km = 2.3 µM), outperforming 2-FA (Km = 5.1 µM) in replication fidelity . Conversely, ATPγS shows negligible activity in polymerase systems but high efficacy in kinase assays (IC50 = 0.8 µM for PKA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.